tert-Butyl((5-iodo-2,2-dimethylpentyl)oxy)dimethylsilane
Description
tert-Butyl((5-iodo-2,2-dimethylpentyl)oxy)dimethylsilane (CAS: 243458-60-8) is a silyl-protected alkyl iodide with the molecular formula C₁₃H₂₉IOSi and a molecular weight of 356.36 g/mol. Its density is 1.171 g/cm³, and it has a predicted boiling point of 298.6°C . This compound is industrially significant as a high-purity intermediate in pharmaceutical and materials synthesis, particularly valued for its iodine substituent, which enables participation in cross-coupling reactions (e.g., Sonogashira or Suzuki reactions). Its tert-butyldimethylsilyl (TBDMS) group provides steric protection for hydroxyl groups in organic synthesis, enhancing stability under acidic or basic conditions .
Properties
IUPAC Name |
tert-butyl-(5-iodo-2,2-dimethylpentoxy)-dimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H29IOSi/c1-12(2,3)16(6,7)15-11-13(4,5)9-8-10-14/h8-11H2,1-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGYXBSWSRCZCAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(C)(C)CCCI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29IOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Iodo-2,2-dimethylpentanol
While direct methods for synthesizing 5-iodo-2,2-dimethylpentanol are sparsely documented, analogous pathways involve iodination of 2,2-dimethylpenten-5-ol via hydroiodic acid (HI) under radical or electrophilic conditions. Alternatively, nucleophilic substitution of a tosylate or mesylate intermediate with potassium iodide (KI) in polar aprotic solvents (e.g., dimethylformamide, DMF) may be employed.
Step-by-Step Laboratory Synthesis
Silylation Reaction Protocol
The core preparation method involves silylating 5-iodo-2,2-dimethylpentanol with TBDMSCl under basic conditions:
Reagents
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5-Iodo-2,2-dimethylpentanol (1.0 equiv)
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tert-Butyldimethylchlorosilane (1.2 equiv)
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Imidazole (1.5 equiv, base catalyst)
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Anhydrous DMF (solvent)
Procedure
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Combine 5-iodo-2,2-dimethylpentanol and imidazole in anhydrous DMF under nitrogen.
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Add TBDMSCl dropwise at 0°C with stirring.
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Warm to room temperature and react for 6–20 hours.
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Quench with water, extract with diethyl ether, and wash with brine.
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Dry over sodium sulfate, concentrate, and purify via silica gel chromatography (hexane/ethyl acetate).
Critical Reaction Parameters
| Parameter | Optimal Condition | Effect on Yield/Purity |
|---|---|---|
| Temperature | 0°C → room temperature | Prevents exothermic side reactions |
| Solvent | Anhydrous DMF | Enhances silylation kinetics |
| Base | Imidazole | Scavenges HCl, drives reaction |
| Molar Ratio (TBDMSCl:Alcohol) | 1.2:1 | Minimizes unreacted starting material |
Industrial-Scale Production Methods
Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors and solvent recycling systems are employed to address challenges in mass transfer and waste reduction.
Continuous Flow Silylation
Setup :
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Two feed streams:
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Stream A: 5-Iodo-2,2-dimethylpentanol in DMF.
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Stream B: TBDMSCl and imidazole in DMF.
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Mixing at a T-junction, followed by a residence time coil (30–60 min at 25°C).
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In-line quenching and liquid-liquid separation.
Advantages :
Reaction Mechanism and Byproduct Analysis
Mechanistic Pathway
The silylation proceeds via a nucleophilic substitution mechanism:
Common Byproducts and Mitigation
| Byproduct | Cause | Mitigation Strategy |
|---|---|---|
| Unreacted alcohol | Insufficient TBDMSCl | Use 1.2–1.5 equiv TBDMSCl |
| Dialkylated species | Excess TBDMSCl | Optimize molar ratio (1:1.2) |
| Hydrolyzed silyl ether | Moisture contamination | Rigorous anhydrous conditions |
Purification and Characterization
Chromatographic Purification
Silica gel chromatography with a hexane/ethyl acetate gradient (9:1 → 4:1) effectively separates the product from imidazole hydrochloride and unreacted starting material.
Spectroscopic Characterization
| Technique | Key Signals | Reference Compound |
|---|---|---|
| ¹H NMR | δ 0.08 (s, 6H, Si(CH₃)₂), 1.02 (s, 9H, C(CH₃)₃) | TBDMS ethers |
| ¹³C NMR | δ 18.0 (Si(CH₃)₂), 25.8 (C(CH₃)₃) | |
| IR | 1254 cm⁻¹ (Si-C), 1107 cm⁻¹ (Si-O-C) |
Optimization Strategies
Solvent Screening
| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 95 | 98 |
| THF | 7.6 | 78 | 85 |
| Dichloromethane | 8.9 | 65 | 80 |
| Base | pKa | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Imidazole | 6.95 | 6 | 95 |
| Pyridine | 5.21 | 12 | 82 |
| Triethylamine | 10.75 | 8 | 88 |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl((5-iodo-2,2-dimethylpentyl)oxy)dimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as halides, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide, potassium fluoride, and lithium aluminum hydride. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include various substituted silanes depending on the nucleophile used.
Oxidation Reactions: Products include silanols and siloxanes.
Reduction Reactions: The major product is the corresponding hydrocarbon.
Scientific Research Applications
tert-Butyl((5-iodo-2,2-dimethylpentyl)oxy)dimethylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a protecting group for alcohols.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl((5-iodo-2,2-dimethylpentyl)oxy)dimethylsilane involves the interaction of the iodine atom and the silyl ether moiety with various molecular targets. The iodine atom can participate in halogen bonding, while the silyl ether group can undergo hydrolysis to release the corresponding alcohol. These interactions can modulate the activity of enzymes and other proteins, influencing biological pathways .
Comparison with Similar Compounds
Silyl Ethers with Varied Substituents
Key Insights :
Unsaturated and Cyclic Silyl Ethers
Key Insights :
- Reactivity : The conjugated diene in tert-Butyl((2E,4E)-2,4-hexadienyloxy)diphenylsilane enhances susceptibility to Diels-Alder reactions, unlike the saturated target compound .
- Stability : Cyclohexenyl derivatives may exhibit ring-opening reactivity under acidic conditions due to strain, limiting their utility compared to the target’s stable pentyl chain .
Stereochemically Complex Silyl Ethers
Key Insights :
- Functionality : The hydroxyl group in compound 28 allows for further derivatization (e.g., esterification), whereas the target’s iodine is primed for substitution or elimination .
Biological Activity
Chemical Identity
tert-Butyl((5-iodo-2,2-dimethylpentyl)oxy)dimethylsilane is a silane compound with the molecular formula C13H29IOSi and a molecular weight of 356.36 g/mol. It features a tert-butyl group, a dimethylsilyl moiety, and an iodine-substituted alkoxy chain, specifically the 5-iodo-2,2-dimethylpentyl group. The presence of iodine in its structure is significant as it influences the compound's reactivity and potential biological interactions.
The biological activity of this compound is primarily attributed to its structural components:
- Iodine Atom : The iodine atom can facilitate halogen bonding interactions , which may influence the behavior of biomolecules, including proteins and nucleic acids. This property can lead to modulation of enzyme activity and other biochemical pathways.
- Silyl Ether Group : The silyl ether moiety has the potential to undergo hydrolysis, releasing alcohols that can further modulate enzyme activity or participate in other biological processes.
Potential Applications
Research into the interactions of this compound with various molecular targets is ongoing. Its unique structural features suggest several potential applications:
- Enzyme Modulation : The ability to participate in halogen bonding makes it a candidate for studies on enzyme modulation.
- Drug Delivery Systems : Investigated for its potential use in drug delivery systems due to its ability to modify biomolecules.
- Synthetic Chemistry : Used as a precursor in the synthesis of complex organic molecules and as a protecting group for alcohols.
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its iodine atom compared to other halogenated analogs. Below is a comparison table highlighting similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| tert-Butyl((5-bromo-2,2-dimethylpentyl)oxy)dimethylsilane | C13H29BrOSi | Contains bromine instead of iodine; different reactivity profile. |
| tert-Butyl((5-chloro-2,2-dimethylpentyl)oxy)dimethylsilane | C13H29ClOSi | Chlorine substitution affects nucleophilicity. |
| tert-Butyl((5-fluoro-2,2-dimethylpentyl)oxy)dimethylsilane | C13H29FOSi | Fluorine's electronegativity alters interaction dynamics. |
The larger size and higher polarizability of iodine compared to other halogens enhance its reactivity in substitution and reduction reactions, making it particularly valuable in synthetic chemistry and research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
